molecular formula C4H10N2OS B12848052 3-Mercaptobutanehydrazide

3-Mercaptobutanehydrazide

Cat. No.: B12848052
M. Wt: 134.20 g/mol
InChI Key: KWFIFZPIHLZALO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Mercaptobutanehydrazide: is an organic compound with the molecular formula C4H10N2OS It is characterized by the presence of a mercapto group (-SH) and a hydrazide group (-NH-NH2) attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptobutanehydrazide typically involves the reaction of butane derivatives with hydrazine and thiol compounds. One common method is the reaction of butanoyl chloride with hydrazine hydrate to form butanohydrazide, followed by the introduction of a mercapto group using thiol reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and purification steps to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Mercaptobutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide or mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Mercaptobutanehydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is studied for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 3-Mercaptobutanehydrazide involves its interaction with molecular targets through its reactive mercapto and hydrazide groups. These groups can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modification of their activity. The pathways involved may include enzyme inhibition, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

    3-Mercaptopropionic acid: Similar in structure but with a shorter carbon chain.

    Butanohydrazide: Lacks the mercapto group.

    Thiourea derivatives: Contain similar functional groups but differ in overall structure.

Uniqueness: 3-Mercaptobutanehydrazide is unique due to the combination of both mercapto and hydrazide groups in a single molecule, providing a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and form stable derivatives makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

3-sulfanylbutanehydrazide

InChI

InChI=1S/C4H10N2OS/c1-3(8)2-4(7)6-5/h3,8H,2,5H2,1H3,(H,6,7)

InChI Key

KWFIFZPIHLZALO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NN)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.